molecular formula C9H6ClNO3 B1353862 4-Chloro-7-methoxyindoline-2,3-dione CAS No. 60706-07-2

4-Chloro-7-methoxyindoline-2,3-dione

Cat. No.: B1353862
CAS No.: 60706-07-2
M. Wt: 211.6 g/mol
InChI Key: VZPMNHWRRJFLFO-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyindoline-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyindoline-2,3-dione typically involves the reaction of 4-chloro-7-methoxyindole with an oxidizing agent. One common method is the oxidation of 4-chloro-7-methoxyindole using potassium permanganate in an acidic medium . The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-7-methoxyindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group at the 7th position and the chlorine atom at the 4th position can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-chloro-7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMNHWRRJFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500900
Record name 4-Chloro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60706-07-2
Record name 4-Chloro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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